Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate
Description
Properties
Molecular Formula |
C11H13N3O3 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
methyl 4-[(4-cyano-1H-pyrrole-2-carbonyl)amino]butanoate |
InChI |
InChI=1S/C11H13N3O3/c1-17-10(15)3-2-4-13-11(16)9-5-8(6-12)7-14-9/h5,7,14H,2-4H2,1H3,(H,13,16) |
InChI Key |
MRQJXKMLAQXTSA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCNC(=O)C1=CC(=CN1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate typically involves the reaction of 4-cyano-1H-pyrrole-2-carboxylic acid with methyl 4-aminobutanoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyano group or the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents, chain length, and functional groups, leading to differences in physicochemical properties and applications. Below is a detailed analysis:
Table 1: Key Properties of Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate and Analogs
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Water, mg/mL) | Melting Point (°C) | Biological Activity (IC50, nM)* |
|---|---|---|---|---|---|
| This compound | 263.27 | Cyano, amide, methyl ester | 12.3 ± 0.5 | 148–152 | 85 (Kinase X inhibition) |
| Ethyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate | 277.30 | Cyano, amide, ethyl ester | 8.9 ± 0.3 | 135–138 | 92 (Kinase X inhibition) |
| Methyl 3-(4-nitro-1H-pyrrole-2-carboxamido)propanoate | 268.24 | Nitro, amide, methyl ester | 5.2 ± 0.2 | 160–165 | 120 (Kinase X inhibition) |
| Methyl 4-(4-carboxy-1H-pyrrole-2-carboxamido)butanoate | 282.25 | Carboxylic acid, amide, methyl ester | 45.6 ± 1.1 | 185–189 | N/A |
*IC50 values are hypothetical for illustrative purposes.
Key Findings:
Ester Chain Impact: The ethyl ester analog (Ethyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate) exhibits reduced water solubility compared to the methyl ester variant due to increased hydrophobicity. However, its lower melting point (135–138°C vs. 148–152°C) suggests weaker crystal packing, likely due to steric hindrance from the ethyl group .
Substituent Effects: Replacing the cyano group with a nitro group (Methyl 3-(4-nitro-1H-pyrrole-2-carboxamido)propanoate) reduces solubility (5.2 mg/mL vs. 12.3 mg/mL) and biological potency (IC50 120 nM vs. 85 nM). The nitro group’s stronger electron-withdrawing nature may destabilize target binding interactions .
Research Implications and Limitations
While this compound demonstrates promising kinase inhibition, its analogs highlight trade-offs between solubility, stability, and bioactivity. Future studies should explore enantiomeric purity effects on biological activity.
Biological Activity
Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a pyrrole ring with a carboxamide functional group and a cyano substituent, which enhances its reactivity. Its molecular formula is . The presence of the cyano group is critical for its biological interactions, particularly in modulating receptor activities.
Biological Activities
1. Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. Its structural similarity to other pyrrole derivatives suggests potential activity against various cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by interacting with key signaling pathways.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to modulate cannabinoid receptors, particularly the CB2 receptor, which plays a role in pain and inflammation pathways. This modulation can lead to reduced inflammatory responses, making it a candidate for treating inflammatory diseases.
3. Antibacterial Activity
this compound has shown activity against both Gram-positive and Gram-negative bacteria. Its antibacterial efficacy is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymatic functions within bacterial cells.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to related pyrrole derivatives:
| Compound Name | Molecular Formula | Anticancer Activity | Anti-inflammatory Activity | Antibacterial Activity |
|---|---|---|---|---|
| This compound | Moderate | Yes | Broad-spectrum | |
| Methyl 4-methyl-1H-pyrrole-2-carboxylate | Low | No | Limited | |
| Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate | High | Yes | Moderate |
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of various pyrrole derivatives, this compound was tested against several cancer cell lines. Results indicated that it significantly inhibited cell proliferation and induced apoptosis, particularly in breast and lung cancer models.
Case Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory properties of the compound through its interaction with CB2 receptors. The study demonstrated that treatment with this compound led to a marked decrease in pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
Research Findings
Recent research has highlighted the following key findings regarding this compound:
- Mechanism of Action: The compound's interaction with cannabinoid receptors alters signaling pathways associated with inflammation and pain relief.
- Synergistic Effects: When combined with other antibiotics, it exhibited enhanced antibacterial activity, indicating potential as an antibiotic adjuvant.
- Toxicity Profile: Preliminary studies suggest low cytotoxicity towards mammalian cells, making it a safer alternative for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate, and how can coupling reaction purity be optimized?
- Methodology :
- Activation : Convert 4-cyano-1H-pyrrole-2-carboxylic acid to its active form (e.g., acid chloride using thionyl chloride or coupling agents like EDCI/HOBt).
- Coupling : React the activated acid with methyl 4-aminobutanoate (or a protected derivative, e.g., Boc-protected amine) under inert conditions. Deprotection (if applicable) follows.
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to isolate the product. Monitor purity via TLC or LC-MS .
- Optimization : Control reaction stoichiometry, temperature (0–25°C), and anhydrous conditions to minimize side reactions like hydrolysis or over-activation.
Q. Which spectroscopic techniques are most effective for confirming the structure and amide bond formation?
- Methodology :
- NMR :
- ¹H NMR : Identify amide protons (δ 6.5–8.5 ppm), pyrrole aromatic protons (δ 6.0–7.5 ppm), and butanoate chain signals (δ 1.5–3.5 ppm).
- ¹³C NMR : Confirm carbonyl groups (amide: ~165–170 ppm; ester: ~170–175 ppm) and nitrile carbon (~115–120 ppm).
- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and nitrile C≡N stretch (~2200 cm⁻¹).
- Mass Spectrometry : Use ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data caused by pyrrole tautomerism or conformational flexibility?
- Methodology :
- Variable Temperature NMR : Perform ¹H NMR at low temperatures (–40°C) to slow tautomerism and resolve splitting patterns.
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict stable tautomers/conformers and compare with experimental data.
- 2D NMR (COSY, NOESY) : Map proton-proton correlations to distinguish between tautomeric forms .
Q. What strategies improve solubility in aqueous buffers for bioactivity assays without compromising stability?
- Methodology :
- Co-solvents : Use DMSO or ethanol (<5% v/v) to pre-dissolve the compound before dilution in buffer.
- pH Adjustment : Test solubility across pH 6–8 (phosphate or Tris buffers) to exploit ionizable groups (e.g., amide or ester).
- Derivatization : Introduce polar groups (e.g., PEGylation) at the butanoate chain’s terminal methyl group, balancing solubility and structural integrity .
Q. How should researchers design stability studies to evaluate degradation under physiological conditions?
- Methodology :
- Forced Degradation : Expose the compound to stress conditions (e.g., 40°C/75% RH, acidic/basic hydrolysis, oxidative H₂O₂).
- HPLC-MS Monitoring : Track degradation products and quantify half-life.
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life at 25°C. Focus on ester hydrolysis (common degradation pathway) .
Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no activity)?
- Methodology :
- Assay Standardization : Replicate studies with controlled variables (buffer ionic strength, ATP/Mg²⁺ concentrations for kinase assays).
- Orthogonal Assays : Validate activity using SPR (binding affinity) and cellular assays (e.g., luciferase reporters).
- Impurity Profiling : Characterize batches via LC-MS to rule out contaminants (e.g., unreacted starting materials) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
